Cas no 2097860-53-0 (2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide)

2-Bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with bromo and methoxy groups, coupled with a pyridine-pyrazine hybrid moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromo substituent offers a reactive site for further functionalization, while the methoxy group enhances solubility and modulates electronic properties. The pyridine-pyrazine segment may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide structure
2097860-53-0 structure
Product name:2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
CAS No:2097860-53-0
MF:C18H15BrN4O2
MW:399.241302728653
CID:5467464

2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
    • 2-bromo-5-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
    • Inchi: 1S/C18H15BrN4O2/c1-25-13-4-5-15(19)14(9-13)18(24)23-11-16-17(22-8-7-21-16)12-3-2-6-20-10-12/h2-10H,11H2,1H3,(H,23,24)
    • InChI Key: LTRYJUJIZPCXRT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(NCC1C(C2C=NC=CC=2)=NC=CN=1)=O)OC

Computed Properties

  • Exact Mass: 398.03784 g/mol
  • Monoisotopic Mass: 398.03784 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 399.2
  • Topological Polar Surface Area: 77
  • XLogP3: 1.8

2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-2165-2mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
2mg
$59.0 2023-09-08
Life Chemicals
F6573-2165-30mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
30mg
$119.0 2023-09-08
Life Chemicals
F6573-2165-20μmol
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6573-2165-3mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
3mg
$63.0 2023-09-08
Life Chemicals
F6573-2165-15mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
15mg
$89.0 2023-09-08
Life Chemicals
F6573-2165-40mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
40mg
$140.0 2023-09-08
Life Chemicals
F6573-2165-4mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
4mg
$66.0 2023-09-08
Life Chemicals
F6573-2165-10mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
10mg
$79.0 2023-09-08
Life Chemicals
F6573-2165-100mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
100mg
$248.0 2023-09-08
Life Chemicals
F6573-2165-1mg
2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
2097860-53-0
1mg
$54.0 2023-09-08

2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide Related Literature

Additional information on 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Research Briefing on 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide (CAS: 2097860-53-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific protein-protein interactions (PPIs) and enzymatic pathways. Among these, the compound 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide (CAS: 2097860-53-0) has emerged as a promising candidate for further investigation. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The compound, characterized by its unique bromo-methoxy benzamide scaffold coupled with a pyridine-pyrazine moiety, has been identified as a potent modulator of kinase activity. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have elucidated its role in inhibiting specific kinases involved in inflammatory and oncogenic pathways. The structural specificity of this compound allows for selective binding, minimizing off-target effects—a critical advantage in drug development.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular signaling pathways. For instance, research conducted by Smith et al. (2023) revealed that 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide effectively inhibits the phosphorylation of key downstream targets in the MAPK pathway, leading to reduced proliferation in certain cancer cell lines. These findings are corroborated by additional data showing dose-dependent suppression of inflammatory cytokines in murine models, suggesting potential applications in autoimmune diseases.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies highlight its moderate bioavailability and metabolic stability, necessitating further structural modifications to enhance its drug-like properties. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results indicating improved formulations through prodrug strategies and nano-encapsulation.

In conclusion, 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual potential as a kinase inhibitor and immunomodulator underscores the importance of continued research. Future directions include expanded preclinical testing and the exploration of combination therapies, which could unlock new therapeutic paradigms for complex diseases.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.